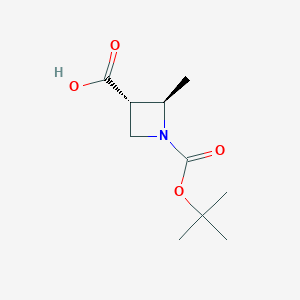
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is a chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of a bromoethyl group attached to a piperazine ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility and stability, making it a valuable reagent in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide typically involves the reaction of 4-methylpiperazine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the piperazine nitrogen, forming the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the piperazine ring may be oxidized to form N-oxides or reduced to secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Major Products:
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives of 4-methylpiperazine.
Oxidation: Products include N-oxides of 4-methylpiperazine.
Scientific Research Applications
1-(2-Bromoethyl)-4-methylpiperazine hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, leading to modifications that affect their function. This property is particularly useful in medicinal chemistry for the development of anticancer agents that target rapidly dividing cells .
Comparison with Similar Compounds
2-Bromoethylamine hydrobromide: Similar in structure but lacks the piperazine ring, making it less versatile in certain applications.
4-Methylpiperazine: Lacks the bromoethyl group, limiting its use as an alkylating agent.
N-Bromoethylphthalimide: Contains a phthalimide group instead of a piperazine ring, offering different reactivity and applications.
Uniqueness: 1-(2-Bromoethyl)-4-methylpiperazine hydrobromide is unique due to its combination of a bromoethyl group and a piperazine ring, which provides a balance of reactivity and stability. This makes it a valuable reagent in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-(2-bromoethyl)-4-methylpiperazine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrN2.BrH/c1-9-4-6-10(3-2-8)7-5-9;/h2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBUTUHYPBLPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)



![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)






